![molecular formula C19H26N4O B2783557 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1396679-92-7](/img/structure/B2783557.png)
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one
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Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, also known as P7C3, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of neurodegenerative diseases. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center led by Dr. Steven McKnight. Since then, P7C3 has been the subject of numerous studies aimed at uncovering its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Antifungal Activity
Imidazole derivatives have been extensively studied for their antifungal potential. In the case of our compound, researchers synthesized 15 new derivatives and evaluated their activity against various Candida strains. The most potent derivatives (3a–3d) displayed remarkable minimum inhibitory concentration (MIC) values (ranging from 0.78 µg/mL to 3.125 µg/mL) against Candida species. Notably, compound 3c exhibited antifungal activity comparable to ketoconazole, making it a promising candidate for further investigation .
Ergosterol Biosynthesis Inhibition
Ergosterol is a crucial component of fungal cell membranes. Imidazole-based compounds often interfere with ergosterol biosynthesis. In this context, the most active derivative (3c) was found to inhibit ergosterol production in Candida krusei. Docking studies confirmed its potential as an ergosterol biosynthesis inhibitor, suggesting a novel mechanism of action .
properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(8-4-7-18-5-2-1-3-6-18)23-15-13-21(14-16-23)11-12-22-10-9-20-17-22/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNSPLBRKHNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one |
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